molecular formula C5H4O4 B6250720 3,5-dihydroxy-4H-pyran-4-one CAS No. 488-18-6

3,5-dihydroxy-4H-pyran-4-one

Cat. No. B6250720
CAS RN: 488-18-6
M. Wt: 128.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dihydroxy-4H-pyran-4-one, also known as DHAP, is a naturally occurring compound found in plants and animals. It is an important intermediate in the glycolytic pathway and is involved in the production of energy in the form of ATP. DHAP is also a key component in the biosynthesis of several important molecules, including fatty acids, glycerol, and cholesterol. In addition, DHAP has been used in a variety of laboratory experiments and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

3,5-dihydroxy-4H-pyran-4-one has been studied extensively in the laboratory and has been found to have a variety of biochemical and physiological effects. It has been used in a variety of experiments to study the role of glycolysis and the production of energy in cells. It has also been used to study the role of fatty acid and cholesterol biosynthesis. In addition, 3,5-dihydroxy-4H-pyran-4-one has been used to study the role of glycerol in the formation of glycerolipids and glycerophospholipids.

Mechanism of Action

3,5-dihydroxy-4H-pyran-4-one is involved in the glycolytic pathway and is an important intermediate in the production of ATP. It is oxidized by the enzyme glycerol-3-phosphate dehydrogenase to produce dihydroxyacetone phosphate, which is then converted to glyceraldehyde-3-phosphate. This glyceraldehyde-3-phosphate is then used in the production of ATP.
Biochemical and Physiological Effects
3,5-dihydroxy-4H-pyran-4-one has been found to have a variety of biochemical and physiological effects. It has been shown to stimulate the production of fatty acids and cholesterol, as well as to increase the activity of glycerol-3-phosphate dehydrogenase. In addition, 3,5-dihydroxy-4H-pyran-4-one has been found to inhibit the activity of the enzyme phosphofructokinase, which is involved in the regulation of glycolysis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3,5-dihydroxy-4H-pyran-4-one in laboratory experiments is that it is relatively easy to obtain and can be synthesized in the laboratory. In addition, 3,5-dihydroxy-4H-pyran-4-one is relatively stable and can be used in a variety of experiments. However, one of the limitations of using 3,5-dihydroxy-4H-pyran-4-one in laboratory experiments is that it is not very soluble in water and must be dissolved in organic solvents before use.

Future Directions

There are a number of potential future directions for research involving 3,5-dihydroxy-4H-pyran-4-one. One potential area of research is the development of new methods for synthesizing 3,5-dihydroxy-4H-pyran-4-one in the laboratory. In addition, further research into the biochemical and physiological effects of 3,5-dihydroxy-4H-pyran-4-one could lead to a better understanding of its role in various metabolic pathways. Finally, further research into the use of 3,5-dihydroxy-4H-pyran-4-one in laboratory experiments could lead to the development of new and improved laboratory techniques.

Synthesis Methods

3,5-dihydroxy-4H-pyran-4-one can be synthesized in a variety of ways. It can be produced in the laboratory by the oxidation of glycerol or by the condensation of glycerol and formaldehyde. It can also be produced in the body through the oxidation of glycerol by the enzyme glycerol-3-phosphate dehydrogenase.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,5-dihydroxy-4H-pyran-4-one involves the conversion of a suitable starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2,3-dihydroxypropanal", "acetic anhydride", "sodium acetate", "sodium hydroxide", "ethanol" ], "Reaction": [ "Step 1: Mix 2,3-dihydroxypropanal and acetic anhydride in ethanol and heat the mixture to reflux for 2 hours.", "Step 2: Add sodium acetate to the reaction mixture and continue heating for an additional 2 hours.", "Step 3: Cool the reaction mixture and add sodium hydroxide to adjust the pH to 7-8.", "Step 4: Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 5: Concentrate the product under reduced pressure to obtain 3,5-dihydroxy-4H-pyran-4-one as a white solid." ] }

CAS RN

488-18-6

Product Name

3,5-dihydroxy-4H-pyran-4-one

Molecular Formula

C5H4O4

Molecular Weight

128.1

Purity

95

Origin of Product

United States

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